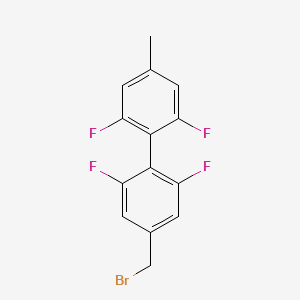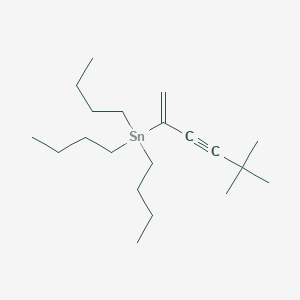
4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl is an organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl typically involves the bromination of a precursor compound. One common method involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Coupling Products: Biphenyl derivatives with various substituents can be synthesized through coupling reactions.
科学的研究の応用
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Synthetic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific electronic or photophysical properties.
Pharmaceutical Research: It can be used in the synthesis of potential drug candidates by modifying its structure to enhance biological activity.
作用機序
The mechanism of action of 4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates facilitate the substitution or coupling processes by interacting with nucleophiles or catalysts .
類似化合物との比較
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
4-(Bromomethyl)phenol: Utilized in the production of polymers and as a precursor for other brominated compounds.
Uniqueness
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl is unique due to the presence of multiple fluorine atoms, which impart distinct electronic properties and reactivity compared to other bromomethylated compounds. This makes it particularly valuable in applications requiring specific electronic characteristics.
特性
CAS番号 |
646508-11-4 |
|---|---|
分子式 |
C14H9BrF4 |
分子量 |
333.12 g/mol |
IUPAC名 |
2-[4-(bromomethyl)-2,6-difluorophenyl]-1,3-difluoro-5-methylbenzene |
InChI |
InChI=1S/C14H9BrF4/c1-7-2-9(16)13(10(17)3-7)14-11(18)4-8(6-15)5-12(14)19/h2-5H,6H2,1H3 |
InChIキー |
ZPDIRFHLCWOOFW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)F)C2=C(C=C(C=C2F)CBr)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)


![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)





![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)
